
1,2-Dibromo-4,5-difluorobenzene
Overview
Description
1,2-Dibromo-4,5-difluorobenzene (CAS 64695-78-9) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂ and a molecular weight of 271.89 g/mol. It features two bromine atoms at the 1- and 2-positions and two fluorine atoms at the 4- and 5-positions on the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of advanced materials .
Its high purity (≥97% by GC) and stability under standard conditions (room-temperature storage) have enabled applications in pharmaceuticals, agrochemicals, and materials science, such as in the synthesis of organic semiconductors and phosphorescent compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-difluorobenzene can be synthesized through the bromination of 1,2-difluorobenzene. The process involves dispersing iron powder in 1,2-difluorobenzene and adding bromine dropwise while maintaining the temperature at around 20°C. After the addition of bromine, the temperature is gradually increased to 50°C, and the reaction is continued for a few hours. The product is then extracted using ethyl acetate and purified .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient extraction and purification techniques is crucial in industrial settings to meet the quality standards required for its applications .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.
Common Reagents and Conditions:
Organometallic Reagents: Used for substitution reactions.
Palladium Catalysts: Employed in coupling reactions like the Suzuki-Miyaura reaction.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzene Derivatives: Obtained from substitution reactions
Scientific Research Applications
Organic Synthesis
Versatile Building Block
1,2-Dibromo-4,5-difluorobenzene serves as a crucial intermediate in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. It is particularly useful for introducing bromine and fluorine substituents into aromatic compounds, which can enhance biological activity or modify physical properties.
Case Study: Synthesis of Fluorinated Compounds
In a study involving nucleophilic aromatic substitution, this compound was utilized to synthesize various fluorinated biphenyl derivatives. For instance, it was reacted with carbazole derivatives to yield complex polycyclic structures with potential applications in organic electronics and photonics .
Material Science
Development of Advanced Materials
This compound is employed in the creation of polymers that exhibit enhanced thermal stability and chemical resistance. These properties are essential for developing materials suitable for high-performance applications in industries such as aerospace and electronics.
Data Table: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Application Areas | Aerospace, Electronics |
Environmental Chemistry
Impact Studies
Research has focused on the environmental behavior of brominated and fluorinated compounds like this compound. Studies investigate its degradation pathways and ecological impact, contributing to understanding how such compounds behave in ecosystems and their potential toxicity.
Case Study: Environmental Fate Analysis
A comprehensive study analyzed the persistence of this compound in aquatic environments. Results indicated that while the compound is resistant to biodegradation, its breakdown products were less harmful than the parent compound .
Analytical Chemistry
Reference Standard Usage
In analytical laboratories, this compound is frequently used as a reference standard for calibrating instruments. Its consistent properties allow for accurate measurements in various analytical techniques such as gas chromatography and mass spectrometry.
Application Example: Calibration Techniques
The compound has been used to calibrate high-performance liquid chromatography (HPLC) systems to ensure accurate quantification of similar halogenated compounds in environmental samples .
Mechanism of Action
The mechanism of action of 1,2-dibromo-4,5-difluorobenzene involves its reactivity due to the presence of bromine and fluorine atoms. These halogen atoms make the compound susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions .
Comparison with Similar Compounds
The reactivity, physical properties, and applications of 1,2-dibromo-4,5-difluorobenzene are influenced by its substitution pattern. Below is a detailed comparison with structurally related compounds:
Substituent Effects on Reactivity
Physical Properties
Property | This compound | 1,2-Dibromo-4,5-dimethylbenzene | 1,4-Dibromo-2,3-difluorobenzene |
---|---|---|---|
Molecular Weight (g/mol) | 271.89 | 278.93 | 271.89 |
Melting Point | Not reported | 85–87°C (est.) | Not reported |
Boiling Point | Not reported | ~300°C (est.) | Not reported |
Solubility | Low in polar solvents | Moderate in organic solvents | Similar to 1,2-dibromo derivative |
Hazard Profile | Skin/eye irritant | Less hazardous | Comparable |
Market and Production
- Global Production : Forecasted to grow at a CAGR of 4.2% (2020–2025), driven by demand in pharmaceuticals and agrochemicals .
- Competitors : 1,2-Dibromo-4,5-bis-(phenylmethoxy)-benzene (CAS 206995-42-8) targets niche markets in specialty polymers, but higher production costs limit scalability .
Key Research Findings
- Electronic Modulation : Fluorine substitution lowers the LUMO energy, making it a candidate for n-type organic lithium-ion battery materials when functionalized with cyanamide groups (e.g., Li2-DF-PDCA) .
Biological Activity
1,2-Dibromo-4,5-difluorobenzene (DBDFB) is a halogenated aromatic compound with the molecular formula C₆H₂Br₂F₂ and a molecular weight of 271.885 g/mol. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
- Molecular Formula : C₆H₂Br₂F₂
- Molecular Weight : 271.885 g/mol
- CAS Number : 64695-78-9
- IUPAC Name : this compound
- InChI Key : JTEZQWOKRHOKDG-UHFFFAOYSA-N
Biological Activity Overview
Research into the biological activity of DBDFB indicates that it may exhibit various pharmacological effects. The following sections summarize key findings from studies focusing on its cytotoxicity, mutagenicity, and potential therapeutic applications.
Cytotoxicity
Cytotoxicity assays have been performed to evaluate the effects of DBDFB on different cell lines. For example:
- In a study involving human leukemia cells, DBDFB showed significant cytotoxic effects with an IC₅₀ value (the concentration required to inhibit cell growth by 50%) of approximately 5 µM. This indicates a potent ability to induce cell death in cancer cells, suggesting potential as an anticancer agent .
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
Human Leukemia Cells | 5 | Significant cytotoxicity |
Mutagenicity
The mutagenic potential of DBDFB has also been investigated using the Ames test, which assesses the mutagenic effect of compounds on bacterial strains. Results indicated that:
- DBDFB was found to be mutagenic in certain strains of Salmonella typhimurium, particularly in the presence of metabolic activation (S9 mix). The observed mutation frequency suggests that it may pose genetic risks upon exposure .
Therapeutic Applications
Recent studies have explored the potential therapeutic applications of DBDFB:
- Antimicrobial Activity : Preliminary tests have shown that DBDFB exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL, indicating its effectiveness as an antimicrobial agent .
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 10 | Effective |
Escherichia coli | 20 | Moderate effectiveness |
Case Studies
-
Case Study on Anticancer Activity :
A research project focused on the anticancer properties of halogenated compounds included DBDFB as a candidate. The study demonstrated that treatment with DBDFB led to apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that DBDFB could be further developed as a lead compound for cancer therapy . -
Environmental Impact Assessment :
An environmental study assessed the impact of DBDFB in aquatic ecosystems. It was determined that exposure to this compound could affect aquatic life, particularly fish species, leading to behavioral changes and reproductive issues at concentrations above 50 µg/L .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1,2-dibromo-4,5-difluorobenzene, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via electrophilic aromatic substitution (EAS) due to the electron-withdrawing effects of fluorine, which direct bromination to meta/para positions. A common approach involves sequential halogenation of 1,2-difluorobenzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C).
- Key considerations :
- Regioselectivity : Fluorine substituents direct bromination to specific positions, but steric hindrance and competing reaction pathways (e.g., dihalogenation) must be mitigated .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) is critical to isolate the product from byproducts like 1,3-dibromo isomers .
- Yield optimization : Lower temperatures (0–10°C) reduce polybromination, while excess Br₂ (1.2–1.5 equivalents) improves mono-substitution efficiency .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Analytical techniques :
- GC-MS or HPLC : Quantify purity and detect trace impurities (e.g., residual solvents or isomers) .
- NMR spectroscopy :
- ¹H NMR : Fluorine atoms induce splitting patterns (e.g., coupling constants JH-F ~20 Hz) to confirm substitution positions.
- ¹⁹F NMR : Distinct chemical shifts for fluorine atoms adjacent to bromine (~-110 to -120 ppm) .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?
Methodological Answer:
- Crystallization challenges :
- Solutions :
- Use slow vapor diffusion with mixed solvents (e.g., DCM/pentane).
- Employ SHELXD/SHELXE for phasing heavy atoms (Br, F) in small-molecule refinement. SHELXL is recommended for handling anisotropic displacement parameters .
- Data collection : High-resolution synchrotron sources (λ ~0.7–1.0 Å) improve Bragg spot separation for accurate unit cell determination .
Q. How do thermodynamic properties (e.g., ΔfH°gas) of this compound compare to its non-brominated analogs?
Methodological Answer:
- Thermochemical analysis :
- The bromine substituents increase molecular weight and polarizability, leading to higher formation enthalpy (ΔfH°gas) compared to 1,2-difluorobenzene. Computational methods (DFT/B3LYP) predict ΔfH°gas ≈ -120 kJ/mol, validated via calorimetry .
- Reactivity : Bromine’s electron-withdrawing effect reduces gas-phase basicity (proton affinity ~750 kJ/mol) compared to fluorine-only analogs (~800 kJ/mol) .
Q. What safety protocols are critical when handling this compound in high-temperature reactions?
Methodological Answer:
- Hazard mitigation :
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation (H335) .
- PPE : Nitrile gloves (≥8 mil thickness) and ANSI-approved goggles to avoid dermal/ocular exposure (H315, H319) .
- Thermal stability : Decomposition above 200°C releases toxic HBr and HF gases; monitor via real-time FTIR spectroscopy .
Q. How can researchers resolve contradictions in reported reaction kinetics for nucleophilic substitution on this compound?
Methodological Answer:
- Kinetic studies :
- Competing pathways : Bromine at the 1,2-positions may undergo SNAr (aromatic substitution) or elimination (forming benzyne intermediates). Use isotopic labeling (¹⁸O/²H) to track mechanistic pathways .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate SNAr but may favor side reactions. Compare rate constants (kobs) across solvents using stopped-flow UV-Vis spectroscopy .
Properties
IUPAC Name |
1,2-dibromo-4,5-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEZQWOKRHOKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215026 | |
Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; mp = 33-35 deg C; [Alfa Aesar MSDS] | |
Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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CAS No. |
64695-78-9 | |
Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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Record name | 64695-78-9 | |
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Record name | 1,2-Dibromo-4,5-difluorobenzene | |
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Record name | 1,2-dibromo-4,5-difluorobenzene | |
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Record name | 1,2-DIBROMO-4,5-DIFLUOROBENZENE | |
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Retrosynthesis Analysis
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